molecular formula C11H10N2O2 B13060544 1-cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid

1-cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid

Cat. No.: B13060544
M. Wt: 202.21 g/mol
InChI Key: YIROOBSHQKGLES-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound that features a benzodiazole ring fused with a cyclopropyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ortho-nitrobenzoyl chloride, followed by reduction and cyclization to form the benzodiazole ring. The carboxylic acid group is then introduced through subsequent reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

  • 1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid
  • 2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Comparison: 1-Cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid is unique due to the position of the carboxylic acid group on the benzodiazole ring. This positional difference can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-cyclopropylbenzimidazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-2-1-3-9-10(8)13(6-12-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15)

InChI Key

YIROOBSHQKGLES-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=CC=CC(=C32)C(=O)O

Origin of Product

United States

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